4-Hydroxy-3-methoxyamphetamine Hydrochloride
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Overview
Description
4-Hydroxy-3-Methoxyamphetamine (hydrochloride) is a chemical compound that belongs to the class of amphetamines. This compound is known for its stimulant properties and is slightly more potent than MDMA . It is often used in research and forensic applications .
Scientific Research Applications
4-Hydroxy-3-Methoxyamphetamine (hydrochloride) has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of amphetamines.
Biology: Researchers study its effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic effects and its role as a metabolite of MDMA.
Industry: It is used in the development of new analytical methods and forensic analysis.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-Methoxyamphetamine (hydrochloride) involves its interaction with neurotransmitter systems in the brain. It acts as a potent and selective serotonin releasing agent, binding to serotonin transporters and promoting the release of serotonin into the synaptic cleft . This leads to increased serotonin levels, which contribute to its stimulant effects. Additionally, it may interact with dopamine and norepinephrine transporters, further enhancing its psychoactive properties .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Hydroxy-3-methoxyamphetamine Hydrochloride in laboratory experiments is its low toxicity. In addition, it is relatively easy to synthesize and is relatively inexpensive. However, its low solubility in water can be a limitation, as it can be difficult to dissolve in aqueous solutions.
Future Directions
Future research should focus on further understanding the biochemical and physiological effects of 4-Hydroxy-3-methoxyamphetamine Hydrochloride. In particular, more research should be done to determine the therapeutic potential of the compound. Additionally, further research should be done on the synthesis of this compound and on the development of more efficient and cost-effective methods for its production. Finally, further research should be done to develop new applications for this compound in scientific research and laboratory experiments.
Synthesis Methods
The synthesis of 4-Hydroxy-3-methoxyamphetamine Hydrochloride involves a two-step process. In the first step, 2-methoxyphenol is reacted with 2-aminoethanol in the presence of a base, such as sodium hydroxide, to form 4-(2-aminopropyl)-2-methoxyphenol. In the second step, the resulting compound is treated with hydrochloric acid to produce 4-(2-aminopropyl)-2-methoxyphenol hydrochloride.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-Methoxyamphetamine (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with the precursor compound, 3,4-methylenedioxyamphetamine (MDA).
Hydroxylation: The MDA undergoes hydroxylation to form 4-hydroxy-3-methoxyamphetamine.
Hydrochloride Formation: The final step involves the conversion of 4-hydroxy-3-methoxyamphetamine to its hydrochloride salt form by reacting it with hydrochloric acid.
The reaction conditions for these steps typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of 4-Hydroxy-3-Methoxyamphetamine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and yield. The production is carried out under strict regulatory guidelines to ensure safety and compliance with legal standards .
Chemical Reactions Analysis
4-Hydroxy-3-Methoxyamphetamine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form dehydroxylated or demethoxylated products.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
4-Hydroxy-3-Methoxyamphetamine (hydrochloride) can be compared with other similar compounds, such as:
3,4-Methylenedioxymethamphetamine (MDMA): Both compounds are stimulants, but 4-Hydroxy-3-Methoxyamphetamine is slightly more potent.
3,4-Methylenedioxyamphetamine (MDA): This is a precursor to 4-Hydroxy-3-Methoxyamphetamine and shares similar stimulant properties.
4-Hydroxyamphetamine: This compound is also a metabolite of amphetamines and has similar pharmacological effects.
The uniqueness of 4-Hydroxy-3-Methoxyamphetamine (hydrochloride) lies in its specific hydroxyl and methoxy functional groups, which contribute to its distinct pharmacological profile and potency .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-aminopropyl)-2-methoxyphenol hydrochloride involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-aminopropanol, followed by the reduction of the resulting imine intermediate with sodium borohydride and the subsequent protonation with hydrochloric acid.", "Starting Materials": [ "4-hydroxy-3-methoxybenzaldehyde", "2-aminopropanol", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-hydroxy-3-methoxybenzaldehyde is reacted with 2-aminopropanol in the presence of a catalyst such as acetic acid to form the imine intermediate.", "Step 2: The imine intermediate is reduced with sodium borohydride to form the amine intermediate.", "Step 3: The amine intermediate is protonated with hydrochloric acid to form the final product, 4-(2-aminopropyl)-2-methoxyphenol hydrochloride." ] } | |
CAS RN |
13062-61-8 |
Molecular Formula |
C10H16ClNO2 |
Molecular Weight |
217.69 g/mol |
IUPAC Name |
4-(2-aminopropyl)-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11)5-8-3-4-9(12)10(6-8)13-2;/h3-4,6-7,12H,5,11H2,1-2H3;1H |
InChI Key |
NHLXZOOGQNYXLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)OC)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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